molecular formula C15H30ClNO4 B12293097 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

Cat. No.: B12293097
M. Wt: 323.85 g/mol
InChI Key: YTHUDNPTOBWSMJ-UHFFFAOYSA-N
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Description

1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride is a synthetic organic compound It is characterized by a piperidine ring substituted with a cyclohexylpropyl group and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride typically involves multi-step organic reactions. The starting materials might include cyclohexylpropylamine and piperidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or the cyclohexylpropyl group.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical tool.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclohexylpropyl)piperidine: Lacks the hydroxymethyl groups.

    2-(Hydroxymethyl)piperidine: Lacks the cyclohexylpropyl group.

    3,4,5-Trihydroxypiperidine: Lacks the cyclohexylpropyl and hydroxymethyl groups.

Uniqueness

1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H30ClNO4

Molecular Weight

323.85 g/mol

IUPAC Name

1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H

InChI Key

YTHUDNPTOBWSMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl

Origin of Product

United States

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